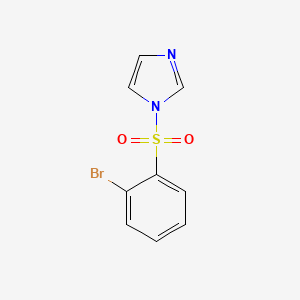

1-(2-Bromophenylsulfonyl)-1H-imidazole

Description

1-(2-Bromophenylsulfonyl)-1H-imidazole (CAS: 951884-07-4) is a sulfonyl-substituted imidazole derivative characterized by a brominated phenyl ring attached via a sulfonyl group to the nitrogen atom of the imidazole core. This structural motif confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. The sulfonyl group enhances stability and modulates reactivity, while the bromine atom at the ortho position of the phenyl ring may influence intermolecular interactions, such as halogen bonding .

Propriétés

IUPAC Name |

1-(2-bromophenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-8-3-1-2-4-9(8)15(13,14)12-6-5-11-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVUMNUGQQBILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N2C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650029 | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-46-1 | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenylsulfonyl)-1H-imidazole typically involves the reaction of 2-bromobenzenesulfonyl chloride with imidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: For large-scale production, the process involves similar steps but with optimized conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Bromophenylsulfonyl)-1H-imidazole undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.

Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used.

Nucleophilic Substitution: Reagents like sodium hydroxide and potassium carbonate are used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.

Major Products Formed:

Electrophilic Aromatic Substitution: Products include substituted bromophenyl derivatives.

Nucleophilic Substitution: Products include substituted sulfonyl derivatives.

Oxidation and Reduction: Products include sulfoxides and sulfones.

Applications De Recherche Scientifique

1-(2-Bromophenylsulfonyl)-1H-imidazole has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(2-Bromophenylsulfonyl)-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

- 1-(4-Bromophenyl)-1H-imidazole (1BBI) : The para-bromo substitution on the phenyl ring eliminates steric hindrance compared to the ortho-bromo group in the target compound. This structural difference enhances 1BBI’s luminescent properties, as para-substitution allows for planar molecular conformations that facilitate persistent room-temperature phosphorescence (RTP) .

- 1-(3-Methoxyphenyl)-1H-imidazole : The methoxy group at the meta position introduces electron-donating effects, increasing electron density on the imidazole ring. This contrasts with the electron-withdrawing sulfonyl group in the target compound, which reduces nucleophilicity .

Heterocyclic Core Modifications

- 1-(2-Bromophenyl)-7-chloro-1H-benzo[d]imidazole (5f): Replacement of the imidazole core with a benzimidazole system extends conjugation, altering UV-Vis absorption profiles.

- 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole : The benzimidazole core and para-bromo substitution yield a higher melting point (white to yellow crystals) compared to imidazole derivatives, likely due to increased π-π stacking interactions .

Sulfonyl-Containing Analogues

Key Observations :

Antiepileptic Activity

- 1-(Naphthylalkyl)-1H-imidazole analogs : Demonstrated ED50 values ranging from 0.8–45.2 mg/kg in the maximal electroshock (MES) test. QSAR models highlight the importance of hydrophobic naphthyl groups for crossing the blood-brain barrier, a feature absent in the target compound .

- 1-(3-Bromophenyl)-2-nitroimidazole derivatives : Nitro groups enhance antiepileptic potency but introduce toxicity risks, unlike the sulfonyl group in the target compound, which balances reactivity and safety .

Antimicrobial Activity

- 2-(Furan-2-yl)-1H-imidazole thiazole hybrids: Exhibit MIC values of 4–16 µg/mL against Candida albicans, attributed to the furan moiety’s ability to disrupt microbial membranes.

- Fluorinated N-triarylimidazoles (e.g., UR-4056) : Fluorine atoms enhance antifungal activity (MIC = 0.5–2 µg/mL) by improving membrane permeability, suggesting that halogenated analogs like the target compound could be optimized for similar applications .

Activité Biologique

1-(2-Bromophenylsulfonyl)-1H-imidazole is an organic compound with significant potential in various biological applications. This article delves into its chemical properties, synthesis, biological activities, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Formula:

- Molecular Formula: C9H7BrN2O2S

- Canonical SMILES: C1=CC=C(C(=C1)S(=O)(=O)N2C=CN=C2)Br

The compound features a bromophenyl group attached to a sulfonyl group, which is further connected to an imidazole ring. This unique structure imparts distinct chemical and biological properties compared to other compounds in its class.

Synthesis:

The synthesis of this compound typically involves the reaction of 2-bromobenzenesulfonyl chloride with imidazole. The reaction is conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. Common solvents for this process include dichloromethane or tetrahydrofuran at room temperature.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The sulfonyl group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity.

- Protein Interaction: The bromophenyl group can engage with aromatic residues in proteins, modulating their functions and impacting various signaling pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | [Research Study A] |

| Anticancer | Inhibits proliferation of cancer cell lines; induces apoptosis | [Research Study B] |

| Enzyme Inhibition | Forms hydrogen bonds with target enzymes | [Research Study C] |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating significant antibacterial activity.

Case Study 2: Cancer Cell Line Testing

In vitro assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with this compound resulted in a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.